![molecular formula C14H14N2O4S B14752008 [4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenylsulfonamido)phenylacetic Acid is a chemical compound that features a benzene sulfonamide structural unit and a phenylacetic acid structural unit. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role in the development of sensitive and specific methods for food safety control, veterinary and sanitary inspection, therapeutic drug and environmental monitoring, doping control, and forensics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves the reaction of 4-aminobenzene sulfonamide with phenylacetic acid. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenylsulfonamido)phenylacetic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenylsulfonamido)phenylacetic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenylsulfonamido)phenylacetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(4-Aminophenylsulfonamido)phenylacetic Acid include:
- 4-(4-Aminophenylsulfonamido)phenylbutanoic acid
- 4-(4-Aminophenylsulfonamido)phenylsulfonamido)benzoic acid
- 6-(4-Aminophenylsulfonamido)hexanoic acid
Uniqueness
What sets 4-(4-Aminophenylsulfonamido)phenylacetic Acid apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in certain applications, such as the development of sensitive and specific assays for sulfonamides .
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
2-[4-[(4-aminophenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
InChI-Schlüssel |
RRVFBDDHZGAKIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



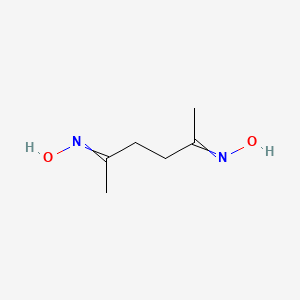
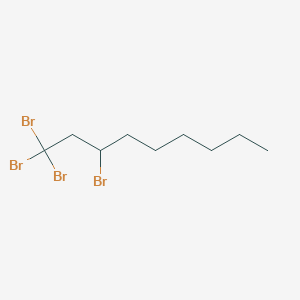

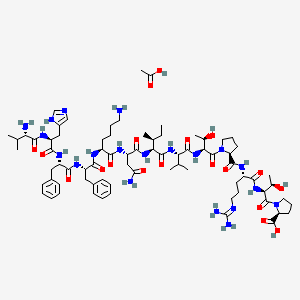




![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
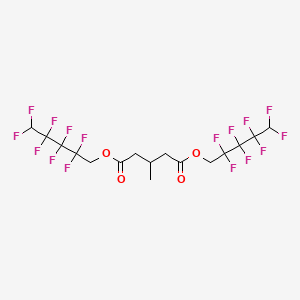
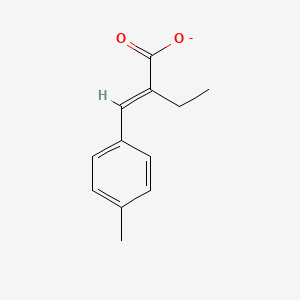
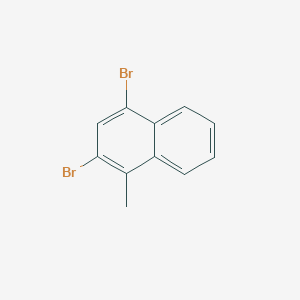
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
